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Abstract

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless
natural product with significant biological relevance. As a key intermediate in the biosynthesis
of proanthocyanidins and anthocyanins, its stereochemistry plays a pivotal role in determining
the downstream products and their subsequent physiological activities. This technical guide
provides a comprehensive overview of the chemical structure, stereochemistry, and relevant
experimental methodologies associated with (+)-Leucocyanidin, tailored for researchers in the
fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

(+)-Leucocyanidin is a flavan-3,4-diol with the systematic IUPAC name (2R,3S,4S)-2-(3,4-
Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol.[1] Its chemical structure is
characterized by a C6-C3-C6 flavonoid backbone. The fundamental properties of
Leucocyanidin are summarized in the table below.
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Property Value Reference(s)
Molecular Formula C15H1407 [1112][3]
Molecular Weight 306.27 g/mol [2]

(2R,3S,4S)-2-(3,4-
IUPAC Name Dihydroxyphenyl)-3,4-dihydro-
2H-1-benzopyran-3,4,5,7-tetrol

(2R,3S,4S)-2-(3,4-
Systematic IUPAC Name Dihydroxyphenyl)-3,4-dihydro-
2H-1-benzopyran-3,4,5,7-tetrol

CAS Number 480-17-1

Appearance Colorless compound

Leucoanthocyanidin, Flavan-
3,4-diol

Class

Stereochemistry of (+)-Leucocyanidin

The stereochemistry of Leucocyanidin is crucial to its biological function, with chiral centers
located at the C2, C3, and C4 positions of the heterocyclic C-ring. This results in several
possible stereoisomers. The "(+)" designation in (+)-Leucocyanidin refers to its dextrorotatory
optical activity.

The two most biologically relevant stereoisomers of (+)-Leucocyanidin are:

e (+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer that serves as a substrate
for anthocyanidin synthase (ANS).

e (+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and
shows different reactivity with biosynthetic enzymes.

The absolute configuration of these stereoisomers dictates their interaction with enzymes in the
flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically
utilizes the 3,4-cis isomer to produce (+)-catechin.
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Quantitative Spectroscopic and Structural Data

A comprehensive understanding of the molecular geometry and electronic structure of (+)-

Leucocyanidin is essential for drug design and mechanistic studies. While detailed X-ray

crystallographic data for (+)-Leucocyanidin is not readily available in public databases,

various spectroscopic techniques are used for its characterization.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of

Leucocyanidin. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals

distinct fragmentation patterns for the 3,4-cis and 3,4-trans stereoisomers. The primary

fragmentation involves the retro-Diels-Alder (rDA) fission of the heterocyclic C-ring. A notable

difference is the mode of dehydration from the 3,4-diol in the positive ionization mode.

lonization Precursor lon

Key Fragment

Stereoisomer

. o Reference(s)
Mode (m/z) lons (m/z) Differentiation
Fragmentation
_ 287,179, 151,
ESI-Negative 305.06 [M-H]~ 125 patterns are
generally similar.
The 3,4-cis
isomer shows
289 [M+H-H20]*, loss of a hydroxyl
N 271 [M+H- group from either
ESI-Positive 307.08 [M+H]*

2H20]*, 153, 139
(rDA)

C3 or C4, while
the 3,4-trans
isomer primarily

loses from C3.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise
stereochemistry of (+)-Leucocyanidin isomers. While a complete, tabulated set of assigned H
and 13C NMR data for both the 3,4-cis and 3,4-trans isomers is not available in the provided
search results, published literature confirms that NMR has been used to verify their structures.
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The relative stereochemistry can be deduced from the coupling constants (J values) of the
protons on the C-ring and through-space correlations observed in NOESY experiments.

Note: For researchers requiring definitive NMR data, it is recommended to consult the full text
and supplementary information of specialized publications on the synthesis and
characterization of Leucocyanidin stereoisomers.

Experimental Protocols
Synthesis of (+)-Leucocyanidin

A common method for the synthesis of (+)-Leucocyanidin involves the reduction of (+)-
dihydroquercetin (taxifolin) using sodium borohydride (NaBHa4). This reaction typically yields a
mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol Outline: Reduction of (+)-Dihydroquercetin

o Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a
mixture of methanol and water.

e Cooling: Cool the solution in an ice bath to 0-4 °C.

e Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled
dihydroquercetin solution with constant stirring. The molar ratio of NaBHa to dihydroquercetin
is a critical parameter to control the reaction.

o Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography
(TLC) until the starting material is consumed.

e Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as
dilute acetic acid, until the effervescence ceases.

o Solvent Removal: Remove the organic solvent under reduced pressure.

o Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl
acetate.
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 Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin
stereoisomers, can be purified using column chromatography on silica gel or by preparative
high-performance liquid chromatography (HPLC).

Enzymatic Conversion of (+)-Leucocyanidin

Protocol Outline: Anthocyanidin Synthase (ANS) Assay
This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

o Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.qg.,
Tris-HCI, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified
recombinant ANS enzyme.

o Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin
in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).

 Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a
defined period.

e Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl
acetate or isoamyl alcohol containing hydrochloric acid. This both terminates the enzymatic
reaction and extracts the colored anthocyanidin product into the organic phase.

¢ Quantification: Centrifuge the mixture to separate the phases and measure the absorbance
of the organic layer at the Amax for cyanidin (around 520-540 nm). Product identity can be
confirmed by HPLC analysis against an authentic cyanidin standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and
workflows involving (+)-Leucocyanidin.
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Biosynthetic Pathway of (+)-Leucocyanidin and its Conversion
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(+)-(2R,3S,4R)-Leucocyanidin
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Click to download full resolution via product page

Caption: Biosynthetic and synthetic routes to (+)-Leucocyanidin stereoisomers and their
enzymatic conversions.
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Experimental Workflow for the Synthesis and Purification of (+)-Leucocyanidin
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Caption: Step-by-step workflow for the chemical synthesis and purification of (+)-
Leucocyanidin.

Conclusion

(+)-Leucocyanidin remains a molecule of significant interest due to its central role in flavonoid
biosynthesis and its potential pharmacological applications. A thorough understanding of its
chemical structure, and particularly its stereochemistry, is paramount for researchers aiming to
harness its biological activities. This guide provides a foundational understanding and practical
methodologies for the study of (+)-Leucocyanidin. Further research, including the
determination of its crystal structure and the full elucidation of its NMR spectral data, will
undoubtedly provide deeper insights into its structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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